2-[(3-benzoylphenyl)amino]-N-(1-cyano-1-cyclopropylethyl)acetamide
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Overview
Description
2-[(3-benzoylphenyl)amino]-N-(1-cyano-1-cyclopropylethyl)acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzoylphenyl group, an amino group, a cyano group, and a cyclopropylethyl group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-benzoylphenyl)amino]-N-(1-cyano-1-cyclopropylethyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
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Formation of the Benzoylphenyl Intermediate: : The synthesis begins with the preparation of the benzoylphenyl intermediate through a Friedel-Crafts acylation reaction. Benzene is reacted with benzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, to form benzoylbenzene.
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Amination Reaction: : The benzoylbenzene intermediate is then subjected to an amination reaction with an appropriate amine, such as aniline, to introduce the amino group. This reaction is typically carried out under acidic conditions to facilitate the formation of the desired product.
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Cyanoacetylation: : The next step involves the cyanoacetylation of the amino group. This is achieved by reacting the aminobenzoyl intermediate with cyanoacetic acid or its derivatives under basic conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently hydrolyzed to yield the cyanoacetamide product.
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Cyclopropylation: : The final step involves the introduction of the cyclopropylethyl group. This can be achieved through a cyclopropanation reaction using a suitable cyclopropylating agent, such as diazomethane or a cyclopropylcarbene precursor. The reaction is typically carried out under mild conditions to avoid unwanted side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated reaction monitoring, and purification techniques such as chromatography and crystallization to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(3-benzoylphenyl)amino]-N-(1-cyano-1-cyclopropylethyl)acetamide undergoes various types of chemical reactions, including:
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Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. Oxidation typically targets the amino group, leading to the formation of nitroso or nitro derivatives.
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Reduction: : Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride. These reactions often result in the reduction of the cyano group to an amine or the reduction of the benzoyl group to a hydroxyl group.
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Substitution: : The compound can undergo nucleophilic substitution reactions, particularly at the cyano group. Common reagents for these reactions include alkyl halides, which can replace the cyano group with an alkyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions.
Substitution: Alkyl halides, nucleophiles; polar aprotic solvents.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Amines, hydroxyl derivatives.
Substitution: Alkylated products.
Scientific Research Applications
2-[(3-benzoylphenyl)amino]-N-(1-cyano-1-cyclopropylethyl)acetamide has a wide range of applications in scientific research:
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Chemistry: : The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
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Biology: : In biological research, the compound is studied for its potential as a bioactive molecule. Its structural features suggest that it may interact with various biological targets, making it a candidate for drug discovery and development.
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Medicine: : The compound’s potential therapeutic properties are investigated in medicinal chemistry. It may exhibit activity against certain diseases or conditions, leading to the development of new pharmaceuticals.
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Industry: : In industrial applications, the compound is used as an intermediate in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 2-[(3-benzoylphenyl)amino]-N-(1-cyano-1-cyclopropylethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound’s amino and cyano groups are likely to form hydrogen bonds and other interactions with biological macromolecules, such as proteins and nucleic acids. These interactions can modulate the activity of enzymes, receptors, and other cellular components, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- **2-[(3-benzoylphenyl)amino]-N-(1-cyano-1-cyclopropylethyl)acetamide
- **2-[(3-benzoylphenyl)amino]-N-(1-cyano-1-cyclopropylmethyl)acetamide
- **2-[(3-benzoylphenyl)amino]-N-(1-cyano-1-cyclopropylpropyl)acetamide
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2-(3-benzoylanilino)-N-(1-cyano-1-cyclopropylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2/c1-21(14-22,17-10-11-17)24-19(25)13-23-18-9-5-8-16(12-18)20(26)15-6-3-2-4-7-15/h2-9,12,17,23H,10-11,13H2,1H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKBIDOZRTPXKIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)(C1CC1)NC(=O)CNC2=CC=CC(=C2)C(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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